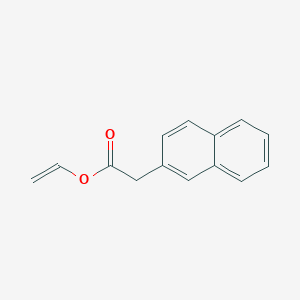![molecular formula C10H18O6Si B14619796 Methyltris[(oxiran-2-yl)methoxy]silane CAS No. 58213-70-0](/img/structure/B14619796.png)
Methyltris[(oxiran-2-yl)methoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltris[(oxiran-2-yl)methoxy]silane is a chemical compound with the molecular formula C10H18O6Si. It is also known as methyl-triglycidyloxy-silane. This compound is characterized by the presence of three oxirane (epoxy) groups attached to a silicon atom through methoxy linkages. The compound is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltris[(oxiran-2-yl)methoxy]silane can be synthesized through the reaction of trimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyltris[(oxiran-2-yl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted silanes.
Aplicaciones Científicas De Investigación
Methyltris[(oxiran-2-yl)methoxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mecanismo De Acción
The mechanism of action of methyltris[(oxiran-2-yl)methoxy]silane involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as cross-linking and surface modification .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltris(2-methoxyethoxy)silane
- Methyltris(p-terphenyl-4-yl)silane
- Methyltris(3,4,5-trichloro-2-thienyl)silane
- Methyltris(pentafluorophenyl)silane
Uniqueness
Methyltris[(oxiran-2-yl)methoxy]silane is unique due to the presence of three epoxy groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and cross-linking properties .
Propiedades
Número CAS |
58213-70-0 |
|---|---|
Fórmula molecular |
C10H18O6Si |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
methyl-tris(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C10H18O6Si/c1-17(14-5-8-2-11-8,15-6-9-3-12-9)16-7-10-4-13-10/h8-10H,2-7H2,1H3 |
Clave InChI |
KOXQZISAMDUXGH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](OCC1CO1)(OCC2CO2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)


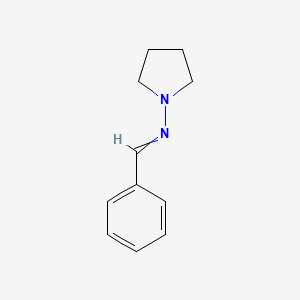
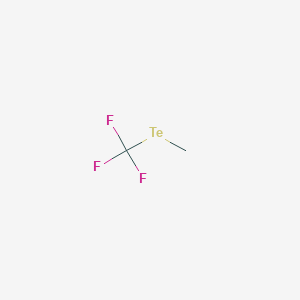
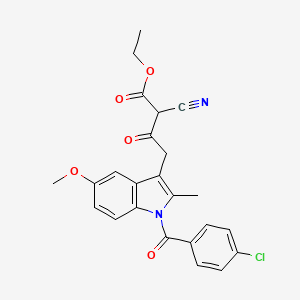

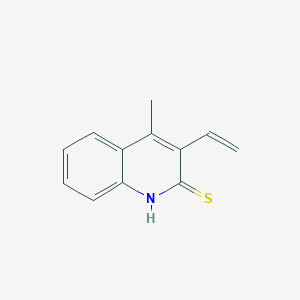
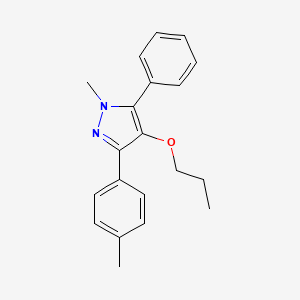
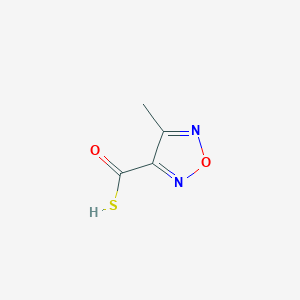
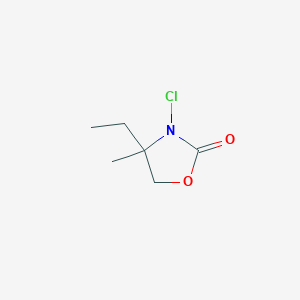

![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
